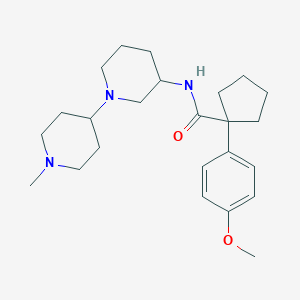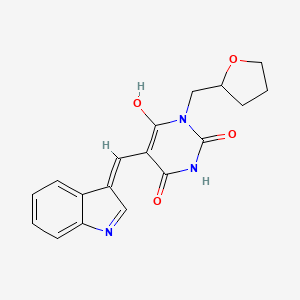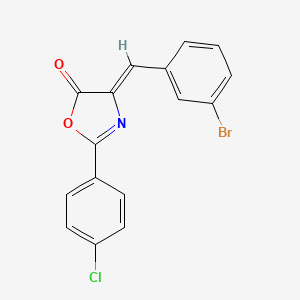![molecular formula C21H24ClNO2 B5973659 [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine derivatives, which are known to possess a wide range of biological activities. CPME has been synthesized using various methods and has shown promising results in various scientific applications.
作用機序
The mechanism of action of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including acetylcholine, serotonin, and dopamine. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. It has also been shown to modulate the activity of serotonin and dopamine receptors, which are involved in various neurological processes.
Biochemical and Physiological Effects:
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the pathogenesis of various neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments is its wide range of biological activities. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological and inflammatory diseases. However, one of the limitations of using [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments is its potential toxicity. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess cytotoxic effects at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research on [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. One of the areas of research is the development of more efficient and cost-effective methods for the synthesis of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. Another area of research is the investigation of the potential use of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in the treatment of various neurological and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol and its potential toxicity. Additionally, the development of novel derivatives of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol can be synthesized using different methods, including the reaction of 3-chlorobenzoyl chloride with 2-phenylethylpiperidine in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 3-chlorobenzoyl chloride with 2-phenylethanol in the presence of a base, followed by reaction with piperidine and reduction with sodium borohydride.
科学的研究の応用
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. It has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various cognitive functions.
特性
IUPAC Name |
(3-chlorophenyl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-19-9-4-8-18(14-19)20(25)23-13-5-11-21(15-23,16-24)12-10-17-6-2-1-3-7-17/h1-4,6-9,14,24H,5,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPRGQCTZKYPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)

![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5973631.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)



![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)